molecular formula C9H21BrN2O2 B1525519 tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide CAS No. 1334149-40-4

tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide

Cat. No.: B1525519
CAS No.: 1334149-40-4
M. Wt: 269.18 g/mol
InChI Key: YRUFXGAAQTUUNA-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide: is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide typically involves the reaction of tert-butyl chloroformate with 3-(methylamino)propylamine in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide or alkoxide ions are typically employed.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as aldehydes or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted carbamates or amides.

Scientific Research Applications

Chemistry: The compound is used as a protecting group for amines in organic synthesis. It helps in the selective functionalization of molecules without affecting other functional groups. Biology: In biological research, tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide is used to study enzyme mechanisms and protein interactions. Medicine: Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to specific biological responses. The exact pathways involved depend on the specific application and the molecular environment.

Comparison with Similar Compounds

  • Tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate: This compound is structurally similar but contains a hydroxyl group, which affects its reactivity and applications.

  • Tert-butyl N-methyl-N-[3-(methylamino)propyl]carbamate:

Uniqueness: Tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to act as a protecting group and its reactivity in different chemical reactions make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)propyl]carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.BrH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUFXGAAQTUUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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